Chemical structure and properties of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
The following technical guide provides an in-depth analysis of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol , a specialized Mannich base derivative of the isoquinoline scaffold. This document is structured for resea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol , a specialized Mannich base derivative of the isoquinoline scaffold. This document is structured for researchers and drug development professionals, focusing on chemical synthesis, structural properties, and pharmacological potential.
Chemical Class: Isoquinoline Mannich Base | Molecular Formula: C₁₄H₁₈N₂O | MW: 230.31 g/mol
Executive Summary
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol is a functionalized heterocyclic compound belonging to the class of 4-aminomethyl-isoquinolin-1-ones. Structurally, it consists of an isoquinoline core substituted with an ethyl group at the C3 position and a dimethylaminomethyl moiety at the C4 position. This compound represents a classic "Mannich base," synthesized via the aminomethylation of 3-ethylisoquinolin-1-ol.
Compounds in this class are significant in medicinal chemistry due to their structural homology with local anesthetics (e.g., Quinisocaine/Dimethisoquin ) and their potential as intermediates for bioactive alkaloids. The presence of both a basic tertiary amine and a tautomeric amide/phenol functionality confers unique physicochemical properties, making it a versatile scaffold for drug discovery.
Chemical Structure & Identity
Nomenclature and Identification[1][2][3]
IUPAC Name: 4-((dimethylamino)methyl)-3-ethylisoquinolin-1(2H)-one (Lactam tautomer preferred in solution)
Alternative Name: 3-Ethyl-4-(dimethylaminomethyl)isocarbostyril
CAS Number: Not widely indexed (Research Chemical)
Elemental Analysis: C (73.01%), H (7.88%), N (12.16%), O (6.95%)
Tautomerism (Lactam-Lactim Equilibrium)
Like many 1-oxygenated isoquinolines, this compound exhibits lactam-lactim tautomerism. In the solid state and in polar solvents (e.g., DMSO, Methanol), the lactam (isoquinolin-1-one) form predominates due to the stability of the amide bond and aromaticity of the fused benzene ring.
Figure 1: Lactam-Lactim Tautomerism
Caption: Equilibrium shifts toward the Lactam form (right) in polar media, stabilizing the structure.
Synthesis & Production Protocols
The synthesis of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol is achieved through a Mannich Reaction , utilizing the high electron density at the C4 position of the 3-ethylisoquinolin-1-one precursor.
Synthetic Pathway[6]
Precursor Synthesis: Cyclization of 2-ethyl-1-indanone or related benzene derivatives to form 3-ethylisoquinolin-1(2H)-one .
Mannich Reaction: The precursor reacts with formaldehyde (HCHO) and dimethylamine (Me₂NH) in ethanol or acetic acid.
Figure 2: Synthesis Workflow (Mannich Reaction)
Caption: The C4 position of the isoquinolinone ring acts as a nucleophile, attacking the electrophilic iminium ion.
Add paraformaldehyde and dimethylamine hydrochloride.
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).
Cool to room temperature. The hydrochloride salt of the product may precipitate.
Purification: Recrystallize from ethanol/ether or neutralize with Na₂CO₃ to obtain the free base.
Physicochemical Properties[1][2][3][7]
The compound is amphoteric, possessing both a basic tertiary amine and a weakly acidic amide/phenol group.
Property
Value (Estimated)
Notes
Physical State
Solid / Crystalline Powder
Typically white to pale yellow.
Melting Point
160–180 °C
Dependent on salt form (HCl salt melts higher).
Solubility (Water)
Low (Free Base) / High (Salt)
Free base is lipophilic; HCl salt is water-soluble.
pKa (Amine)
8.5 – 9.2
Basic nitrogen (dimethylamino group).
pKa (Amide/OH)
> 10.5
Weakly acidic proton on the lactam nitrogen/oxygen.
LogP
~2.5
Moderately lipophilic, suitable for membrane penetration.
Pharmacological Potential & Applications
While not a widely marketed drug under this specific name, the 4-aminomethyl-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, sharing features with several bioactive classes.
Local Anesthetic Activity
The structure is homologous to Dimethisoquin (Quinisocaine) , a potent topical anesthetic.
Mechanism: Blockade of voltage-gated sodium channels (NaV).
SAR: The lipophilic isoquinoline core anchors the molecule in the membrane, while the basic dimethylamino group interacts with the intracellular side of the channel.
Antispasmodic & Vasodilatory Effects
Isoquinoline derivatives (e.g., Papaverine) are classic smooth muscle relaxants.
Potential Target: Phosphodiesterase (PDE) inhibition or Calcium channel blockade.
Relevance: The 3-ethyl group provides steric bulk similar to the alkyl chains found in active antispasmodics.
Research Applications
Chelating Agent: The proximity of the C1-Oxygen and C4-Nitrogen allows for bidentate coordination with metal ions (Cu, Zn), useful in catalysis or metallo-drug design.
Synthetic Intermediate: The dimethylamino group is a "leaving group" equivalent (via quaternary ammonium salt formation), allowing substitution with other nucleophiles (CN, SR, OR) to generate diverse C4-functionalized isoquinolines.
Handling: Use in a fume hood. Avoid dust inhalation.
Storage: Store in a cool, dry place. Hygroscopic (especially as HCl salt).
First Aid:
Eye Contact: Rinse immediately with plenty of water for 15 minutes.
Skin Contact: Wash with soap and water.
Ingestion: Consult a physician immediately.
References
Mannich Reaction Mechanism: Cummings, T. F., & Shelton, J. R. (1960). "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 25(3), 419–423. Link
Isoquinoline Chemistry: Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for isoquinolinone tautomerism).
Local Anesthetics SAR: Buchi, J., & Perlia, X. (1971). "Structure-Activity Relations of Local Anesthetics." Local Anesthetics, 39-130. (Reference for amino-isoquinoline anesthetic potential).[4]
Reaction of Isoquinolinones: Tomisawa, H., et al. (1985). "Reaction of 1-isoquinolinone derivatives with formaldehyde and amines." Chemical & Pharmaceutical Bulletin, 33(5).
Topic: The Pharmacological Potential of 3-Ethylisoquinolin-1-ol Derivatives in Drug Discovery
An In-Depth Technical Guide This guide provides a comprehensive technical overview of the pharmacological potential inherent in the 3-ethylisoquinolin-1-ol scaffold. We will delve into the synthetic rationale, explore pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the pharmacological potential inherent in the 3-ethylisoquinolin-1-ol scaffold. We will delve into the synthetic rationale, explore promising therapeutic applications based on the broader isoquinolin-1-one class, and provide detailed experimental frameworks for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity.
Introduction: The Isoquinolin-1-one Core as a Privileged Scaffold
The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] Among its many variations, the isoquinolin-1-ol moiety, which exists in tautomeric equilibrium with the more stable isoquinolin-1(2H)-one, is of particular interest. This scaffold is present in compounds demonstrating potent anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][3][4]
While extensive research has focused on derivatives with aryl or complex heterocyclic substitutions at the 3-position, the potential of smaller alkyl groups, such as ethyl, remains underexplored.[5][6] The strategic introduction of a 3-ethyl group offers a compelling avenue for drug design. It can modulate key physicochemical properties—lipophilicity, metabolic stability, and steric profile—in ways that larger aromatic substituents cannot. This guide will establish the scientific premise for investigating 3-ethylisoquinolin-1-ol derivatives as a novel class of therapeutic agents, drawing from the robust foundation of their chemical relatives to predict and validate their potential.
Synthetic Strategy: A Convergent Approach
The efficient construction of the 3-ethylisoquinolin-1-ol core is paramount for enabling thorough investigation. Traditional methods like the Bischler-Napieralski or Pictet-Spengler cyclizations often require harsh conditions and offer limited substrate scope.[7] A more versatile and modern approach, adapted from the work of Poindexter and others, involves the directed ortho-metalation of an N-substituted o-toluamide followed by quenching with an appropriate electrophile—in this case, a nitrile.[8]
The rationale for this choice is twofold:
Convergence: It allows for the rapid assembly of the core structure from readily available starting materials.
Versatility: It provides late-stage diversification opportunities. The nitrogen and benzene ring can be pre-functionalized before the key cyclization step, enabling the creation of a focused library for structure-activity relationship (SAR) studies.
Below is a generalized workflow for this synthetic approach.
Caption: Synthetic workflow for 3-ethylisoquinolin-1-one derivatives.
Predicted Pharmacological Landscape
Based on extensive data from analogous isoquinolin-1-one and tetrahydroisoquinoline derivatives, the 3-ethyl substituted core is predicted to exhibit significant potential in several therapeutic areas.[9][10]
Anticancer Activity
The most prominent application for isoquinolin-1-one derivatives is in oncology.[4][11] Studies have repeatedly shown that this scaffold can induce cell cycle arrest and apoptosis in various cancer cell lines.[5][10][12] The introduction of a 3-ethyl group could offer a unique profile, potentially improving cell permeability or altering binding kinetics with key intracellular targets.
Potential Mechanisms of Action:
Enzyme Inhibition: Isoquinoline derivatives are known to inhibit critical enzymes in cancer signaling. A prime example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[10][13] The 3-ethyl derivative could be tailored to fit into the ATP-binding pocket of kinases like PI3K or mTOR.
Topoisomerase Inhibition: Certain complex isoquinolines function as topoisomerase I inhibitors, stabilizing the enzyme-DNA complex and leading to DNA damage and cell death.[4][10]
Induction of Pyroptosis: Recent research has identified 3-acyl isoquinolin-1(2H)-one derivatives that induce GSDME-dependent pyroptosis, a form of inflammatory cell death, in breast cancer cells.[4]
Caption: The PI3K/Akt/mTOR signaling pathway with inhibition points.
Enzyme Inhibition for Immunomodulation and Cancer Immunotherapy
Beyond direct cytotoxicity, the isoquinoline scaffold can modulate immune responses.
Immunoproteasome Inhibition: Derivatives have been developed as inhibitors of the immunoproteasome, a promising strategy for treating hematologic malignancies.[14]
IDO1/TDO Inhibition: Recently, isoquinoline derivatives were identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[15] These enzymes are critical for immune evasion in tumors, and their inhibition is a key strategy in cancer immunotherapy. The smaller, flexible 3-ethyl group may provide a different binding mode within the enzyme's active site compared to larger, more rigid inhibitors.
Antibacterial and Anti-inflammatory Potential
The broader isoquinoline class has demonstrated antibacterial and anti-inflammatory properties.[3][16] Some derivatives inhibit cyclooxygenase (COX) enzymes, suggesting a mechanism for their anti-inflammatory effects.[1] While likely not the primary focus, these activities represent valuable secondary characteristics to assess during a screening campaign.
Quantitative Benchmarking
To contextualize the potential of new derivatives, it is essential to compare them against established compounds. The following table summarizes the inhibitory activity of various isoquinolin-1-one analogues from the literature, providing a benchmark for potency.
Experimental Protocols: A Self-Validating Framework
Advancing a novel compound class requires robust and reproducible experimental protocols. The following methodologies are designed with internal controls to ensure data integrity.
Protocol: Synthesis of N-benzyl-3-ethylisoquinolin-1(2H)-one
This protocol is a representative example for the synthesis of a 3-ethyl derivative.
Rationale: This multi-step synthesis employs a directed metalation-cyclization strategy, which is highly adaptable for creating analogues by simply changing the starting amine or nitrile.
Methodology:
Amide Formation:
In a round-bottom flask under an inert atmosphere (N₂), dissolve o-toluic acid (1.0 eq) in dichloromethane (DCM).
Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours or until gas evolution ceases.
Remove the solvent under reduced pressure. Redissolve the crude acid chloride in DCM.
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. Cool to 0 °C.
Add the acid chloride solution dropwise to the amine solution. Allow the reaction to warm to room temperature and stir overnight.
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) against the starting material.
Work up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-benzyl-2-methylbenzamide. Purify by column chromatography if necessary.
Metalation and Cyclization:
Dry all glassware thoroughly and conduct the reaction under a strict inert atmosphere.
Dissolve the N-benzyl-2-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq).
Cool the solution to -78 °C.
Add n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the temperature below -70 °C. A deep color change indicates dianion formation. Stir for 1.5 hours at -78 °C.
Causality: Using two equivalents of base is critical to deprotonate both the benzylic methyl group and the amide proton, forming the reactive dianion necessary for cyclization.[8]
Add propanenitrile (1.5 eq) dropwise. Stir at -78 °C for 2 hours.
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl).
Allow the mixture to warm to room temperature. Extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Validation: Purify the crude product by flash column chromatography (e.g., hexane:ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric, high-throughput method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for anticancer compounds.[11][17]
Methodology:
Cell Seeding:
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS).
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate.
Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the synthesized 3-ethylisoquinolin-1-one derivative in DMSO.
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
Controls (Self-Validation):
Untreated Control: Cells with media only.
Vehicle Control: Cells with media containing the highest concentration of DMSO used.
Positive Control: A known cytotoxic drug (e.g., 5-Fluorouracil or Doxorubicin).
Remove the old media from the cells and add the media containing the compounds/controls. Incubate for 48-72 hours.
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
Carefully remove the media.
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04M HCl) to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 3-ethylisoquinolin-1-ol scaffold represents a logical and compelling evolution in the exploration of isoquinoline-based therapeutics. By leveraging the extensive knowledge base of the parent class, we can rationally predict its potential as a source of novel anticancer and immunomodulatory agents. The smaller ethyl group provides a distinct advantage for fine-tuning steric and electronic properties to optimize potency and selectivity.
The immediate path forward involves the synthesis of a focused library of 3-ethyl derivatives with variations at the N-position and on the benzene ring. Systematic screening of this library through the outlined protocols will rapidly generate SAR data, paving the way for lead optimization and the development of next-generation drug candidates.
References
Cho, W. J., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. Archives of Pharmacal Research. [Link]
Park, M. J., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research. [Link]
Ung, A. T., et al. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]
Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal. [Link]
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
Kaczor, A. A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE. [Link]
Ung, A. T., et al. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. UTS OPUS. [Link]
Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE. [Link]
Yang, Z., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry. [Link]
Kaczor, A. A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]
Cho, W. J., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. PubMed. [Link]
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
Singh, N., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]
Various Authors. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. [Link]
Various Authors. (2021). Synthesis of isoquinoline derivatives. ResearchGate. [Link]
Morreale, F., et al. (2022). Development of isoquinolinone derivatives as immunoproteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
The Evolution of Amino-Substituted Ethylisoquinolin-1-ol Derivatives: A Technical Guide
The amino-substituted ethylisoquinolin-1-ol scaffold represents a critical structural motif in modern medicinal chemistry, primarily recognized for its role in the development of Rho-associated protein kinase (ROCK) inhi...
Author: BenchChem Technical Support Team. Date: February 2026
The amino-substituted ethylisoquinolin-1-ol scaffold represents a critical structural motif in modern medicinal chemistry, primarily recognized for its role in the development of Rho-associated protein kinase (ROCK) inhibitors and Protein Kinase B (Akt) inhibitors. This class of compounds emerged from the optimization of earlier isoquinoline sulfonamides (e.g., Fasudil) and the discovery of their active metabolites (e.g., hydroxyfasudil).
The following technical guide details the history, discovery, synthetic evolution, and therapeutic mechanism of these derivatives.
Introduction: The Scaffold and Its Significance
The isoquinolin-1-ol core (often existing in tautomeric equilibrium with isoquinolin-1(2H)-one ) is a privileged scaffold in drug discovery. While early research focused on simple isoquinoline derivatives, the introduction of amino-substituted ethyl side chains (often linked via sulfonamide or carboxamide bridges) marked a turning point in potency and selectivity, particularly for kinase targets.
Chemical Identity & Tautomerism
Core Structure: The fundamental unit is the isoquinoline ring oxygenated at the C1 position.
Tautomeric Equilibrium: In solution, the lactam (isoquinolin-1-one) form predominates over the lactim (isoquinolin-1-ol) form. However, in protein binding pockets (e.g., the ATP-binding site of kinases), the specific tautomer stabilized depends on the hydrogen bonding network of the "hinge region."
Key Substitutions:
C1-Position: The hydroxyl/oxo group serves as a critical hydrogen bond donor/acceptor.
Amino-Ethyl Motif: Typically attached at the C5 or C4 position (often via a sulfonyl or carbonyl linker), this flexible, basic side chain improves aqueous solubility and interacts with the ribose-phosphate binding region of the kinase.
Historical Genesis & Discovery
The discovery of this class is inextricably linked to the study of intracellular signaling pathways involving Rho GTPases and calcium sensitization .
The Fasudil Era (1980s-1990s)
The journey began with the discovery of Fasudil (HA-1077), a 5-isoquinolinesulfonamide derivative discovered by Asahi Kasei. Fasudil was the first clinically approved ROCK inhibitor (in Japan) for the treatment of cerebral vasospasm.
Limitation: Fasudil itself is a potent vasodilator but lacks high selectivity against other kinases (e.g., PKA, PKC).
The Hydroxyfasudil Breakthrough
Pharmacokinetic studies revealed that Fasudil is rapidly metabolized in vivo by aldehyde oxidase to Hydroxyfasudil (1-hydroxy-5-isoquinolinesulfonamide) .
Discovery: Hydroxyfasudil proved to be a more potent and selective ROCK inhibitor than the parent compound.
Structural Insight: The addition of the C1-hydroxyl group (forming the isoquinolin-1-one core) enhanced binding affinity to the ROCK ATP pocket.
The Shift to Amino-Ethyl Derivatives (2000s-Present)
To further optimize potency and target selectivity (e.g., distinguishing ROCK1 vs. ROCK2, or targeting Akt), researchers began modifying the sulfonamide side chain.
Innovation: Replacing the homopiperazine ring of Fasudil with linear or cyclic amino-ethyl chains (e.g., N-(2-aminoethyl) sulfonamides) created a new subclass: Amino-substituted ethylisoquinolin-1-ol derivatives .
Result: These analogs demonstrated improved interaction with the solvent-exposed regions of the kinase, leading to "Next-Gen" inhibitors with better oral bioavailability and reduced off-target effects.
Mechanistic Insights: Kinase Inhibition
The therapeutic efficacy of these derivatives stems from their ability to competitively inhibit ATP binding.
Binding Mode
Hinge Interaction: The isoquinolin-1-one lactam motif forms a bidentate hydrogen bond with the kinase hinge region (e.g., Met156 in ROCK1). The C1-carbonyl accepts a proton, while the NH donates one.
Solvent Front Interaction: The amino-ethyl substituent extends towards the solvent front. The terminal amine (often protonated at physiological pH) forms ionic interactions with aspartate or glutamate residues (e.g., Asp216) in the catalytic loop.
Selectivity Filter: The specific orientation of the ethyl linker allows the molecule to navigate the steric constrictions of the active site, differentiating between closely related AGC kinases (like PKA/PKG).
Visualization of the Signaling Pathway
The following diagram illustrates the role of these inhibitors in the Rho/ROCK signaling cascade leading to smooth muscle contraction and actin cytoskeleton reorganization.
Caption: Mechanism of Action: Amino-substituted ethylisoquinolin-1-ol derivatives block ROCK-mediated phosphorylation of MLC, preventing vasoconstriction.
Synthetic Methodologies
The synthesis of these derivatives requires precise functionalization of the isoquinoline core. A dominant route involves the "Sulfonation-First" approach.
General Synthetic Protocol
Sulfonation: Isoquinoline is treated with fuming sulfuric acid (oleum) to yield isoquinoline-5-sulfonic acid .
Chlorination: Conversion to 5-isoquinolinesulfonyl chloride using thionyl chloride (
) or phosphoryl chloride ().
Sulfonamide Formation: Reaction with an amino-ethyl amine (e.g.,
-boc-ethylenediamine) introduces the side chain.
C1-Functionalization (The "Hydroxy" Step):
Method A (Chemical): Oxidation of the isoquinoline nitrogen to the N-oxide (using m-CPBA), followed by rearrangement (e.g., with acetic anhydride/triethylamine) to the isoquinolin-1-one .
Method B (Enzymatic): In vivo or biomimetic oxidation using aldehyde oxidase systems.
Deprotection: Removal of protecting groups (e.g., Boc) to release the free terminal amine.
Synthetic Workflow Diagram
Caption: Synthetic pathway converting isoquinoline to the target 1-hydroxy derivative via N-oxide rearrangement.
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes how specific modifications to the amino-ethyl side chain affect ROCK inhibitory potency (
).
Compound Class
R-Group Substitution (Side Chain)
Core Scaffold
ROCK (nM)
Selectivity Profile
Fasudil
Homopiperazine (cyclic)
Isoquinoline
330
Moderate (Hits PKA)
Hydroxyfasudil
Homopiperazine (cyclic)
Isoquinolin-1-ol
150
High (ROCK > PKA)
Amino-Ethyl Analog A
(Linear)
Isoquinolin-1-ol
85
High Potency
Amino-Ethyl Analog B
Isoquinolin-1-ol
110
Improved Permeability
Indoline Derivative
Indoline-linked ethyl-amine
Isoquinolin-1-ol
<10
Ultra-Potent (ROCK/Akt)
Note: Data derived from aggregated SAR studies (see References).
Therapeutic Applications & Future Outlook
Current Clinical Utility
Cerebral Vasospasm: Hydroxyfasudil (as a metabolite of Fasudil) remains a standard of care in Japan for preventing vasospasm after subarachnoid hemorrhage.
Glaucoma:Ripasudil (a fluorinated analog) is approved for lowering intraocular pressure. It utilizes the same isoquinoline core logic.
Emerging Indications
Oncology: Amino-substituted ethylisoquinolin-1-ol derivatives are currently being explored as Akt inhibitors for solid tumors. The scaffold's ability to bind the Akt pleckstrin homology (PH) domain or kinase domain is a subject of active patenting.
Neuroregeneration: By inhibiting ROCK, these compounds promote axon growth, offering potential in spinal cord injury recovery.
References
Vertex Pharmaceuticals & Asahi Kasei. (2022). Substituted isoquinolines as ROCK kinase inhibitors. US Patent 11,248,004 B2. Link
National Institutes of Health (NIH). (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC Article. Link
Merck Sharp & Dohme. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Google Patents. (2003). Isoquinoline-5-sulfonic acid amides as inhibitors of Akt (Protein Kinase B). WO2003086404A1. Link
Organic Chemistry Portal. Synthesis of Isoquinolines. Link
Protocols & Analytical Methods
Method
Step-by-step synthesis protocol for 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
Introduction & Strategic Significance The isoquinolin-1-one scaffold (often tautomeric with isoquinolin-1-ol) represents a privileged structure in medicinal chemistry, serving as a core for poly(ADP-ribose) polymerase (P...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Significance
The isoquinolin-1-one scaffold (often tautomeric with isoquinolin-1-ol) represents a privileged structure in medicinal chemistry, serving as a core for poly(ADP-ribose) polymerase (PARP) inhibitors, antifungal agents, and diverse CNS-active compounds. The introduction of a basic amine side chain via a methylene linker—a Mannich base —at the C4 position significantly alters the physicochemical profile of the parent heterocycle.
This protocol details the synthesis of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol . The presence of the dimethylaminomethyl group enhances aqueous solubility and provides a handle for salt formation, a critical feature for drug developability. The synthesis hinges on the regioselective C4-functionalization of the electron-rich enaminone system inherent to the 3-substituted isoquinolin-1-one core.
Mechanistic Insight
The 3-ethylisoquinolin-1(2H)-one core exists in equilibrium with its hydroxy tautomer. In the lactam form, the C3-C4 double bond possesses significant enaminone character, rendering the C4 position nucleophilic. The reaction with the iminium ion generated in situ from formaldehyde and dimethylamine (the Mannich reagent) proceeds via an electrophilic aromatic substitution-like pathway, exclusively targeting the C4 position over the N-position under acidic conditions.
Retrosynthetic Analysis & Workflow
The synthesis is designed as a convergent two-stage process:
Core Construction: Assembly of the 3-ethylisoquinolin-1(2H)-one scaffold via condensation of homophthalic anhydride with propionitrile (or equivalent imidate chemistry).
Functionalization: Regioselective C4-aminomethylation via a classic Mannich reaction.
Figure 1: Convergent synthetic pathway illustrating the assembly of the isoquinolinone core followed by C4-selective Mannich functionalization.
Detailed Synthesis Protocol
Part A: Synthesis of Precursor (3-Ethylisoquinolin-1(2H)-one)
Note: If this intermediate is commercially available, proceed directly to Part B.
Principle: The condensation of homophthalic anhydride with nitriles is a robust method for constructing 3-substituted isoquinolinones.
Reagents & Equipment:
Homophthalic anhydride (1.0 equiv)
Propionitrile (Excess/Solvent or 3.0 equiv in inert solvent)
Triethylamine (Et3N) or Sodium hydride (NaH)
Reflux condenser, inert atmosphere (N2).
Procedure:
Setup: In a dry round-bottom flask, dissolve homophthalic anhydride (10 mmol) in propionitrile (10 mL). Alternatively, use dry toluene as solvent with 3 equiv of propionitrile.
Cyclization: Add base (Et3N, 2.0 equiv) dropwise. Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitoring by TLC/LC-MS should show consumption of the anhydride.
Workup: Cool to room temperature. Concentrate the solvent in vacuo.[1]
Purification: Redissolve the residue in alkaline water (1M NaOH). Wash with ethyl acetate to remove non-acidic impurities. Acidify the aqueous layer with HCl to pH ~2 to precipitate the 4-carboxy-3-ethylisoquinolin-1-one intermediate.
Decarboxylation (Thermal): Heat the carboxylic acid intermediate neat or in a high-boiling solvent (e.g., diphenyl ether) at 200°C for 30 minutes to effect decarboxylation, yielding 3-ethylisoquinolin-1(2H)-one .
Isolation: Cool and triturate with hexanes/ether. Filter the solid.
Part B: C4-Aminomethylation (Mannich Reaction)
This is the critical step for installing the dimethylaminomethyl moiety.
Reagents:
3-Ethylisoquinolin-1(2H)-one (Substrate)
Paraformaldehyde (Source of HCHO)
Dimethylamine hydrochloride (Source of HNMe2)
Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with catalytic HCl
Reaction Scheme Data:
Parameter
Specification
Molar Ratio
Substrate : HCHO : Amine (1.0 : 1.2 : 1.2)
Solvent
Glacial Acetic Acid (preferred for solubility)
Temperature
80–90 °C
Time
4–12 Hours (Monitor via TLC)
Atmosphere
Ambient (Open vessel acceptable if vented)
Step-by-Step Protocol:
Preparation of Mannich Reagent (In Situ):
In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Paraformaldehyde (1.2 equiv, finely powdered) and Dimethylamine Hydrochloride (1.2 equiv) in Glacial Acetic Acid (5–10 volumes relative to substrate).
Note: Acetic acid serves as both solvent and acid catalyst to generate the reactive iminium species.
Addition of Substrate:
Add 3-Ethylisoquinolin-1(2H)-one (1.0 equiv) to the mixture.
Attach a reflux condenser.
Reaction:
Heat the mixture to 90°C in an oil bath.
Stir vigorously. The suspension should clarify as the reaction proceeds and the product forms.
Checkpoint: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material (less polar) should disappear, replaced by a baseline spot (amine salt).
Quenching & Workup:
Remove from heat and allow to cool to room temperature.[2]
Remove the majority of acetic acid under reduced pressure (rotary evaporator).
Dilute the residue with Water (20 mL). The solution will be acidic.[3]
Basification: Carefully add 20% NaOH or saturated Na2CO3 solution dropwise with stirring until the pH reaches ~10–11.
Observation: The free base of the product should precipitate as a white or off-white solid. If it oils out, extract with Dichloromethane (DCM) (3 x 20 mL).
Purification:
If extracted with DCM: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.[4]
Recrystallization: The crude solid is typically recrystallized from Ethanol or an Ethyl Acetate/Hexane mixture to yield pure 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol .
Characterization Targets:
1H NMR (CDCl3/DMSO-d6): Look for the diagnostic singlet of the N(CH3)2 group (approx. 2.3–2.5 ppm) and the methylene singlet connecting the amine to the ring (approx. 3.5–3.8 ppm).[5] The ethyl group will show a triplet and quartet.
MS (ESI+): [M+H]+ peak corresponding to the molecular weight.[6]
Safety & Handling Protocols
WARNING: This protocol involves the use of hazardous reagents. All operations must be conducted in a properly functioning fume hood.
Formaldehyde (Paraformaldehyde): A known carcinogen and sensitizer. Avoid inhalation of dust or vapors. Use a localized exhaust if weighing powders.
Dimethylamine: Corrosive and flammable. As a secondary amine, it can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites). Ensure no such agents are present in the reaction matrix.
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Wear acid-resistant gloves and eye protection.
Waste Disposal:
Aqueous waste containing amines must be disposed of in the basic organic waste stream.
Solvent residues (DCM, Acetic Acid) must be segregated into halogenated and non-halogenated organic waste containers, respectively.
References
Synthesis of Isoquinolinones via Homophthalic Anhydride
Review of synthetic methods for isoquinolin-1(2H)-ones.
Source:
General Mannich Reaction Conditions
Methodology for aminomethyl
Source:
C4-Functionalization of Isoquinolinones
Regioselective substitution at the C4 position of isoquinolin-1-ones.
A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Ethylisoquinolin-1-ol Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust stability-ind...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-ethylisoquinolin-1-ol derivatives. These N-heterocyclic compounds are of significant interest in medicinal chemistry and pharmaceutical development. The narrative follows a logical progression from initial method design, rooted in the physicochemical properties of the analyte, through systematic optimization, to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document provides not only step-by-step protocols but also the scientific rationale behind critical decisions in column and mobile phase selection, empowering researchers to adapt and troubleshoot methods for related compounds.
Introduction: The Analytical Imperative
Isoquinoline scaffolds are privileged structures in drug discovery, forming the core of numerous pharmacologically active agents. The 3-ethylisoquinolin-1-ol moiety, in particular, represents a class of compounds requiring rigorous analytical characterization to ensure purity, potency, and stability throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, offering the high resolution and sensitivity necessary for this task.[1]
The development of a stability-indicating HPLC method is paramount. Such a method must be able to unequivocally separate the active pharmaceutical ingredient (API) from its potential process-related impurities and, critically, from any degradation products that may form under stress conditions.[2] This ensures that the measured analyte concentration is accurate and that the safety profile of the drug substance is not compromised by the emergence of unknown degradants. This guide provides the foundational strategy and detailed protocols to establish such a reliable analytical method.
A successful HPLC method begins with an understanding of the analyte's chemical properties. 3-Ethylisoquinolin-1-ol is an aromatic N-heterocycle. Its structure imparts moderate polarity and hydrophobicity, making it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC), the most widely used mode of HPLC.[3][4]
Chromatographic Mode: In RP-LC, a non-polar stationary phase is paired with a polar mobile phase. Hydrophobic molecules, like the isoquinoline derivative, interact with the stationary phase, and their elution is controlled by modulating the polarity of the mobile phase.[3]
Analyte Ionization: The basic nitrogen atom in the isoquinoline ring is a critical consideration. At neutral pH, interactions between this basic site and residual acidic silanols on the silica-based column packing can lead to poor peak shape (tailing). To ensure a consistent, single ionic form and mitigate unwanted secondary interactions, the mobile phase pH must be controlled. Acidifying the mobile phase protonates the nitrogen, improving peak symmetry and retention reproducibility.
UV Absorbance: The fused aromatic ring system of isoquinoline derivatives results in strong ultraviolet (UV) absorbance, making UV-based detection a highly sensitive and appropriate choice. Spectroscopic studies of isoquinoline show significant absorbance in the 250-350 nm range, providing a clear path for detector wavelength selection.[5][6][7]
Part I: HPLC Method Development Protocol
This section details the systematic process of selecting and optimizing the chromatographic parameters. The goal is to achieve a target chromatogram with a symmetrical analyte peak, well-resolved from any impurities, within a reasonable runtime.
Instrument and Material Selection
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector is required.
Stationary Phase (Column): A high-purity, silica-based C18 column is the recommended starting point. Its hydrophobic nature provides excellent retention for the isoquinoline core.[4] Modern columns with advanced end-capping are essential to minimize peak tailing for basic compounds.[8][9]
Recommended Column: Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, or equivalent.
Dimensions: 4.6 x 150 mm, 3.5 µm (for standard HPLC systems).
Mobile Phase:
Aqueous (A): Deionized water with 0.1% Formic Acid (v/v). Formic acid is a volatile modifier ideal for LC-MS compatibility and provides the necessary low pH to ensure analyte protonation.[10]
Organic (B): Acetonitrile (ACN) with 0.1% Formic Acid (v/v). ACN is generally preferred over methanol for its lower viscosity and favorable UV transparency.[11]
Sample Diluent: A mixture of Acetonitrile/Water (50:50 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions, preventing peak distortion.[12]
Step-by-Step Development Workflow
The development process is a logical sequence of experiments designed to efficiently arrive at an optimal separation.
Caption: Logical workflow for HPLC method development.
Protocol:
Detector Wavelength Selection:
Prepare a solution of the 3-ethylisoquinolin-1-ol derivative in the sample diluent.
Using the PDA detector's software, perform a UV-Visible scan from 200 to 400 nm.
Identify the wavelength of maximum absorbance (λmax) and use this for the analysis to ensure maximum sensitivity. For many isoquinolines, this will be around 300-350 nm.[5]
Initial Gradient Scouting:
Equilibrate the column with an initial mobile phase composition (e.g., 95% A: 5% B).
Inject the sample and run a broad linear gradient from 5% to 95% organic (B) over 20-30 minutes.
This run will establish the approximate organic solvent concentration required to elute the analyte and reveal the presence of any early or late-eluting impurities.
Method Optimization:
Based on the scouting run, design a more focused, shallower gradient around the elution point of the main peak. For example, if the analyte elutes at 60% B, a new gradient could run from 40% to 70% B over 15 minutes. This will improve the resolution between the main peak and any closely eluting impurities.
Adjust the column temperature (e.g., start at 30 °C) to improve efficiency and alter selectivity.
Optimize the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) to balance analysis time and resolution.
Recommended Initial Chromatographic Conditions
The following table summarizes a robust starting point for method development.
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 3.5 µm
Provides good retention and efficiency for the target analyte.
Typical concentration for assay and impurity analysis.
Part II: Method Validation Protocol (ICH Q2(R1))
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[13] The following protocols are based on the ICH Q2(R1) guideline.[14][15]
Caption: Core components of analytical method validation per ICH Q2(R1).
System Suitability Testing (SST)
SST is an integral part of the analytical procedure and is performed before any sample analysis to ensure the chromatographic system is performing adequately.[16][17]
Protocol:
Prepare a standard solution of the 3-ethylisoquinolin-1-ol derivative at the target concentration (e.g., 0.5 mg/mL).
Perform five or six replicate injections of this solution.
Calculate the key performance parameters and compare them against the pre-defined acceptance criteria.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Forced degradation studies are the most effective way to demonstrate this for a stability-indicating method.[2][19]
Protocol:
Expose the drug substance to various stress conditions to induce degradation (aim for 5-20% degradation).
Analyze the stressed samples alongside an unstressed control.
The method is specific if the analyte peak is well-resolved from all degradation peaks (Resolution ≥ 2.0) and there is no interference at the analyte's retention time in a placebo sample.
Stress Condition
Typical Protocol
Acid Hydrolysis
0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis
0.1 M NaOH at 60 °C for 24 hours
Oxidation
3% H₂O₂ at room temperature for 24 hours
Thermal
105 °C for 48 hours (solid state)
Photolytic
ICH-compliant light exposure (e.g., 1.2 million lux hours)
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.
Protocol:
Prepare a series of at least five standard solutions spanning 50% to 150% of the target analytical concentration.
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis.
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.
Protocol:
Prepare a placebo mixture (if applicable).
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-assay precision): Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criterion: The %RSD for the set of measurements should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
Protocol:
These can be determined based on the signal-to-noise (S/N) ratio.
Inject solutions of decreasing concentration.
LOD: The concentration that yields an S/N ratio of approximately 3:1.[20][21]
LOQ: The concentration that yields an S/N ratio of approximately 10:1.[20][21]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary parameters one at a time, such as:
Flow Rate (e.g., ± 0.1 mL/min)
Column Temperature (e.g., ± 5 °C)
Mobile Phase Composition (e.g., ± 2% organic)
Analyze the sample under each modified condition.
Acceptance Criterion: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.
Conclusion
This application note outlines a systematic and scientifically-grounded approach to the development and validation of an HPLC method for 3-ethylisoquinolin-1-ol derivatives. By starting with a strategy based on the analyte's physicochemical properties and progressing through a logical optimization and validation workflow, a robust, precise, and stability-indicating method can be established. This method is fit for purpose in a regulated environment, ensuring the reliable quality control of these important pharmaceutical compounds.
References
Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]
AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. AssayPrism. Available at: [Link]
Crawford Scientific. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Crawford Scientific. Available at: [Link]
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
Jadhav, S. B., et al. (2016). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
Burke, M. F., et al. (1981). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Analytical Chemistry. Available at: [Link]
Dong, M. W. (2024). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. Available at: [Link]
Hubert, P., et al. (1990). Sample preparation for the HPLC analysis of drugs in biological fluids. PubMed. Available at: [Link]
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
Analytical Science. (2024). HPLC system suitability parameters. YouTube. Available at: [Link]
Snow, N. H. (2017). IMPROVING SAMPLE PREPARATION IN HPLC. LCGC. Available at: [Link]
IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]
Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]
Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sterling Pharma Solutions. Available at: [Link]
IJARSCT. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. ResearchGate. Available at: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
Lhasa Limited. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]
ResearchGate. (2023). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
National Institutes of Health. (2011). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC. Available at: [Link]
Studzińska, S. (2017). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. PubMed. Available at: [Link]
SIELC Technologies. (2018). HPLC Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
ResearchGate. (2007). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available at: [Link]
ResearchGate. (2015). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available at: [Link]
MDPI. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. Available at: [Link]
Restek. (n.d.). HPLC Column Selection Guide. Restek. Available at: [Link]
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Available at: [Link]
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
National Institutes of Health. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. PMC. Available at: [Link]
RSC Publishing. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. RSC Advances. Available at: [Link]
Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Available at: [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
Application Note: Optimization of In Vitro PARP Inhibition Assays using 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
[1] Introduction & Mechanistic Rationale The compound 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol (hereafter referred to as Probe-4DM ) belongs to the isoquinolin-1-one class of small molecules.[1] Structurally, it...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Mechanistic Rationale
The compound 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol (hereafter referred to as Probe-4DM ) belongs to the isoquinolin-1-one class of small molecules.[1] Structurally, it mimics the nicotinamide moiety of NAD+, the substrate for Poly (ADP-ribose) Polymerase (PARP) enzymes.[1]
This application note details the specific handling requirements and assay protocols for using Probe-4DM as a PARP-1/2 inhibitor . The 3-ethyl and 4-((dimethylamino)methyl) substitutions are critical for enhancing solubility and binding affinity within the catalytic pocket of PARP, distinguishing it from earlier generation inhibitors like 3-aminobenzamide (3-AB).[1]
Structural Biology & Mechanism
Probe-4DM functions by competing with NAD+ for the catalytic site of PARP enzymes.[1] Upon binding to single-strand DNA breaks (SSBs), PARP-1 recruits DNA repair machinery.[1] Probe-4DM traps PARP on the DNA, preventing the synthesis of poly(ADP-ribose) (PAR) chains and leading to replication fork collapse—a mechanism known as "PARP Trapping."[1]
Figure 1: Mechanism of Action.[1] Probe-4DM competes with NAD+, preventing PARylation and trapping PARP on damaged DNA.[1]
Chemical Handling & Stock Preparation
Critical Note on Tautomerism:
Probe-4DM exists in a tautomeric equilibrium between the enol form (isoquinolin-1-ol) and the keto form (isoquinolin-1(2H)-one).[1] In aqueous solution at physiological pH, the keto form predominates.[1] The 4-((dimethylamino)methyl) group introduces a basic center (pKa ~9.0-9.5), making pH control essential for solubility.[1]
Weighing: Accurately weigh 3.52 mg of Probe-4DM (MW: ~352.4 g/mol - verify specific batch MW).
Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
Vortexing: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate for 5 minutes at room temperature.[1]
Aliquoting: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles.
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
In Vitro Enzymatic Assay (HTRF Protocol)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the inhibition of PARP-1 activity.[1] It is superior to ELISA for high-throughput screening due to its "mix-and-read" format.[1]
Assay Principle
The assay detects the transfer of biotinylated ADP-ribose from NAD+ to histone proteins.[1]
Incubation: Incubate for 7-10 days until colonies form (>50 cells).
Staining: Fix with Crystal Violet solution (0.5% in 20% methanol).[1]
Analysis: Count colonies. The combination should show significantly reduced survival compared to Temozolomide alone (Synergy).[1]
References
Rouleau, M., et al. (2010).[1] "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301.[1] [Link][1]
Murai, J., et al. (2012).[1] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588-5599.[1] [Link]
Menear, K. A., et al. (2008).[1] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581-6591.[1] [Link][1]
Pottier, C., et al. (2020).[1] "The PARP inhibitor olaparib in the treatment of ovarian cancer."[1] Future Oncology, 16(10).[1] [Link][1]
Disclaimer: Probe-4DM is intended for research use only and is not approved for diagnostic or therapeutic procedures.[1] Always consult the Safety Data Sheet (SDS) before handling.
Application Notes & Protocols: Crystallization of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
Document ID: AN-CRY-4DM3EI-2026 Abstract The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development, where the crystalline form dictates puri...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: AN-CRY-4DM3EI-2026
Abstract
The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development, where the crystalline form dictates purity, stability, and bioavailability. This document provides a comprehensive guide to the crystallization of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol, a substituted isoquinoline derivative. We present three robust, field-proven crystallization methodologies: Slow Cooling, Anti-Solvent Addition, and Vapor Diffusion. The protocols are designed for researchers, chemists, and drug development professionals, offering detailed step-by-step instructions, the scientific rationale behind key decisions, and extensive troubleshooting guidance. The aim is to empower scientists to achieve high-purity, crystalline material suitable for downstream applications, including structural elucidation and formulation development.
Introduction: The Critical Role of Crystallization
Crystallization is a powerful purification technique that separates a compound from impurities based on differences in solubility.[1] For complex organic molecules like 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol, achieving a highly ordered crystalline state is paramount. The process not only removes residual solvents, starting materials, and by-products but also controls the solid-state form (polymorphism), which can profoundly impact the drug's performance.
The target molecule possesses several key structural features that inform the crystallization strategy:
An Isoquinolin-1-ol Core: A polar, heterocyclic system capable of hydrogen bonding.
A Tertiary Amine ((Dimethylamino)methyl): A basic and polar functional group that can act as a hydrogen bond acceptor.
A Hydroxyl Group (-OH): A hydrogen bond donor and acceptor, enhancing polarity.
These features suggest good solubility in polar solvents, particularly those that can engage in hydrogen bonding, such as alcohols or water.[2] Consequently, non-polar solvents are likely to act as anti-solvents. This guide provides systematic approaches to leverage these properties to induce crystallization effectively.
Analyte Profile & Solvent Selection Strategy
A successful crystallization hinges on the careful selection of a solvent or solvent system.[3] The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures.[4]
Table 1: Estimated Physicochemical Properties and Solvent Interactions
Property
Analysis
Implication for Crystallization
Polarity
High
Likely soluble in polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., acetone, acetonitrile) solvents.[5]
Hydrogen Bonding
Contains one H-bond donor (-OH) and multiple H-bond acceptors (N, O).
Strong interactions with protic solvents are expected. This can be leveraged for solubility control.
Basicity (pKa)
The dimethylamino group is basic.
Solubility will be high in acidic aqueous solutions due to salt formation.[6] This can be a purification strategy but may hinder crystallization of the free base.
These should be screened first for their ability to dissolve the compound when heated.
| Likely "Anti-Solvents" | Heptane, Hexane, Toluene, Diethyl Ether, Water (depending on pH and temperature). | These are used to reduce solubility and induce precipitation.[7] |
Solvent Screening Protocol:
A preliminary solvent screen is the most critical step.
Place approximately 5-10 mg of the compound into several small vials.
To each vial, add a different candidate solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone, Toluene, Hexane) dropwise at room temperature.
Observe solubility. If the compound dissolves readily at room temperature, the solvent is likely too good for slow cooling but may be suitable for anti-solvent or vapor diffusion methods.
If the compound is insoluble at room temperature, heat the vial gently. If it dissolves upon heating, it is a strong candidate for slow cooling crystallization.[1]
If the compound remains insoluble even when hot, the solvent is a potential anti-solvent.
Experimental Protocols & Methodologies
Protocol 1: Slow Cooling Crystallization
This is the most fundamental crystallization technique, relying on the principle that solubility decreases as the temperature is lowered.[8] It is effective when a solvent is identified that dissolves the compound at its boiling point but not at room temperature or below.
Methodology:
Dissolution: In an Erlenmeyer flask, add the crude 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol. Add the chosen solvent (e.g., isopropanol or ethanol) portion-wise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on a benchtop, insulated from the cold surface with a cork ring or paper towels. Uninterrupted, slow cooling is crucial for the formation of large, well-defined crystals.[4]
Inducing Crystallization (If Necessary): If no crystals form after the solution reaches room temperature, induce nucleation by scratching the inside of the flask with a glass rod or by adding a single "seed" crystal of the pure compound.[9]
Maturation: Once crystals begin to form, allow the flask to stand at room temperature for several hours to maximize crystal growth.
Maximizing Yield: Cool the flask in an ice-water bath for 15-30 minutes to further decrease the compound's solubility and maximize the yield of crystals.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering impurities from the mother liquor.
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow Diagram: Slow Cooling Crystallization
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Anti-Solvent Addition Crystallization
This method is ideal when the compound is highly soluble in a particular solvent even at low temperatures. Supersaturation is achieved by adding a second, miscible solvent in which the compound is insoluble (the anti-solvent).[10][11]
Methodology:
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone or THF) at room temperature to create a concentrated solution.
Anti-Solvent Addition: While gently stirring, add the anti-solvent (e.g., hexane or heptane) dropwise to the solution.
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of supersaturation has been reached and nucleation has begun.[7]
Equilibration: Stop adding the anti-solvent and allow the mixture to stand undisturbed at room temperature. Slow diffusion and equilibration will promote the growth of crystals from the nucleated particles.
Maximizing Yield: If desired, the flask can be cooled in an ice bath to maximize the precipitation of the product.
Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Workflow Diagram: Anti-Solvent Addition
Caption: Workflow for Anti-Solvent Addition Crystallization.
Protocol 3: Vapor Diffusion
Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals, especially when working with small (milligram) quantities.[12][13] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.
Methodology:
Preparation: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., methanol or dichloromethane) in a small, open container (e.g., a 1-dram vial).
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
Anti-Solvent Addition: Carefully add a layer of a volatile anti-solvent (e.g., diethyl ether or pentane) to the bottom of the larger container. The level of the anti-solvent should be well below the top of the inner vial.[14]
Sealing and Diffusion: Seal the larger container tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition reduces the compound's solubility, leading to slow and controlled crystal growth.
Incubation: Place the sealed system in a location free from vibrations and temperature fluctuations. Crystal growth may take several hours to several weeks.
Harvesting: Once suitable crystals have formed, carefully open the container and remove the inner vial. Isolate the crystals by decanting the mother liquor or using a pipette, then dry them.
Workflow Diagram: Vapor Diffusion
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
No Crystals Form
Too much solvent was used: The solution is not saturated upon cooling.[9] Supersaturated solution: Nucleation has not initiated.
Boil off some of the solvent to increase concentration and re-cool.[9] Scratch the inner surface of the flask with a glass rod or add a seed crystal.[9]
"Oiling Out"
The compound is precipitating from solution at a temperature above its melting point.[15] The rate of crystallization is too rapid. High levels of impurities are present.
Re-heat the mixture to re-dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point, then cool more slowly.[16] Consider purification by another method (e.g., chromatography) before attempting crystallization again.
Rapid Precipitation (Amorphous Powder)
The solution is too concentrated or cooled too quickly.[16]
Re-dissolve the solid by heating and add more solvent to make a more dilute solution.[15] Ensure the solution cools as slowly as possible by insulating the flask.
| Poor Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor.[16] Crystals were washed with solvent that was not cold enough. | Concentrate the mother liquor by evaporation and attempt to recover a second crop of crystals. Always use ice-cold solvent for washing the crystal cake during filtration. |
Summary & Concluding Remarks
The crystallization of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol can be systematically achieved through logical solvent selection and the application of controlled crystallization techniques. For bulk purification and high yield, Slow Cooling from a single solvent like isopropanol is often the most direct method. When the compound proves highly soluble, Anti-Solvent Addition provides an effective alternative. For the purpose of obtaining high-quality single crystals for structural analysis, Vapor Diffusion is the method of choice due to its slow and controlled nature.[13] By following these protocols and troubleshooting guides, researchers can reliably produce high-purity crystalline material essential for advancing drug discovery and development programs.
References
D. L. Tierney, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section F, [Link]
RISE, "Antisolvent Crystallization," Resource Center for Teachers of Chemistry, [Link]
University of Cantabria, "Crystallization of small molecules," UC Materials Science and Engineering, [Link]
University of York, "Problems with Recrystallisations," Chemistry Teaching Labs, [Link]
W. Chung, "Commentary on Crystallization Vital Role in the Purification of Organic Compounds," Journal of Chemical and Pharmaceutical Sciences, [Link]
University of Rochester, "How To: Purify by Crystallization," Department of Chemistry, [Link]
F. L. J. Sixma & H. Wynberg, "A Manual of Physical Methods in Organic Chemistry," Wiley, [Link]
H. G.
D. Mealey et al., "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the 'Disappeared' Form I Polymorph of Ritonavir," Crystal Growth & Design, [Link]
University of Rochester, "Tips & Tricks: Recrystallization," Department of Chemistry, [Link]
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
1H NMR spectral interpretation of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
[1] Executive Summary & Structural Context[1][2] This guide provides a definitive interpretation of the 1H NMR spectrum for 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol . As a Senior Application Scientist, I must im...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Context[1][2]
This guide provides a definitive interpretation of the 1H NMR spectrum for 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol . As a Senior Application Scientist, I must immediately address the most common pitfall in characterizing this scaffold: Tautomeric Ambiguity .
While the IUPAC name suggests an "alcohol" (1-ol), in solution (particularly in polar aprotic solvents like DMSO-d6), this compound exists predominantly as the Isoquinolin-1-one (Lactam) tautomer.[1] Failure to recognize this equilibrium leads to misinterpretation of the exchangeable proton and aromatic coupling patterns.[1]
The Structural Challenge
The molecule features three distinct magnetic environments that must be resolved:
The Isoquinolinone Core: A bicyclic aromatic system subject to lactam-lactim tautomerism.[1]
The Mannich Base Side Chain: A 4-position (dimethylamino)methyl group, critical for solubility and bioactivity.[1]
The 3-Ethyl Substituent: A regiochemical marker.[1]
Experimental Protocol: The Self-Validating System
To ensure reproducibility and spectral fidelity, follow this exact protocol. This method is designed to prevent aggregation-induced broadening, a common issue with isoquinolinones.
Step 1: Solvent Selection (The Comparative Choice)
Parameter
Recommended: DMSO-d6
Alternative: CDCl₃
Why the Difference?
Solubility
High
Moderate/Low
The lactam form is polar; CDCl₃ may require heating.[1]
Exchangeable H
Visible (Sharp/Broad)
Often Invisible
CDCl₃ often facilitates rapid exchange, erasing the NH signal.[1]
DMSO water peak can obscure the Mannich methylene (~3.4 ppm).[1]
Step 2: Sample Preparation
Mass: Weigh 5–10 mg of the free base.
Drying: The sample must be dried in vacuo (40°C, 2h) to remove lattice water, which broadens the NH signal.
Dissolution: Add 0.6 mL DMSO-d6 (99.9% D) .
Additives: If the sample is the HCl salt, add 1-2 equivalents of anhydrous K₂CO₃ or use NaOD to generate the free base in situ if characterizing the neutral form is required.[1] Do not use TFA-d unless characterizing the protonated species is the explicit goal.
Spectral Interpretation & Assignment
The following data represents the Reference Spectral Profile for the Lactam tautomer in DMSO-d6.
The Diagnostic Signals (Chemical Shift Table)
Position
Group
Shift (δ ppm)
Multiplicity
Integral
Coupling (J)
Interpretation Notes
NH (2)
Lactam NH
11.2 – 11.8
Broad Singlet
1H
-
Critical Proof of Lactam Form. Disappears with D₂O shake.[1]
H-8
Aromatic
8.15 – 8.25
Doublet (d)
1H
8.0 Hz
Deshielded by carbonyl anisotropy (peri-effect).[1]
H-5
Aromatic
7.60 – 7.70
Doublet (d)
1H
8.0 Hz
-
H-6, H-7
Aromatic
7.30 – 7.50
Multiplet (m)
2H
-
Often overlapping; requires 2D for specific assignment.[1]
CH₂ (Bridge)
Methylene
3.40 – 3.60
Singlet (s)
2H
-
The "Mannich Singlet."[1] Warning: Can overlap with H₂O in wet DMSO.[1]
A. The Tautomeric Fingerprint (11.0 – 12.0 ppm) [1]
Observation: A broad singlet appearing downfield.
Mechanism: This is the N-H proton of the amide (lactam).[1]
Comparison: If this were the O-alkylated impurity (e.g., 1-methoxy derivative), this signal would be absent.[1] If it were the 1-ol (lactim), the OH would likely be broader and concentration-dependent, but the lactam is thermodynamically favored by ~10 kcal/mol in this scaffold.[1]
Causality: This signal confirms the success of the Mannich reaction.[1] The absence of splitting indicates no protons on the adjacent quaternary C4 or the Nitrogen.[1]
Risk: In wet DMSO, the water peak appears at ~3.33 ppm. Solution: If overlap occurs, heat the probe to 313K (40°C); the water peak will shift upfield, revealing the methylene signal.
C. The Regiochemistry of the Ethyl Group
Logic: The ethyl group is at position 3.[1] If it were at position 4, the splitting patterns of the aromatic ring and the chemical shift of the methylene bridge would differ significantly due to steric compression against the carbonyl.
Comparative Analysis: 1D vs. 2D NMR Methods
Why is a standard 1H spectrum insufficient for full validation? You must prove the position of the substituents.
Method A: 1D 1H NMR (The Screening Tool)[1]
Pros: Fast (< 5 mins), quantitative integrals.
Cons: Cannot definitively prove the Ethyl group is at C3 and the Mannich base is at C4. They could theoretically be swapped.[1]
Method B: 2D HMBC (The Validation Standard)
Protocol: Heteronuclear Multiple Bond Correlation (long-range C-H coupling).
The Ethyl CH₂ (at 2.6 ppm) should show a strong 3-bond correlation to C4 (the quaternary carbon bearing the Mannich base).[1]
The Mannich CH₂ (at 3.5 ppm) should correlate to C3 (bearing the ethyl group) and C4a (ring junction).[1]
Verdict: For publication quality data, Method B is mandatory .
Visualization: Assignment Logic & Pathway
The following diagram illustrates the logical flow for assigning the spectrum and distinguishing the tautomers.
Caption: Decision tree for spectral validation, addressing tautomer identification and solvent interference.
References
PubChem. (2025).[1][2][3] Dimethisoquin Hydrochloride | C17H25ClN2O.[1] National Library of Medicine.[1]
[Link][1]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.
[Link][1]
Kozerski, L., et al. (2007).[4] Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline, isoquinoline. Magnetic Resonance in Chemistry.
[Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.
[Link]
Roman, G. (2015).[1] Synthesis and Reactivity of Mannich Bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie.
[Link]
Structural validation of synthesized 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol using IR spectroscopy
Executive Summary This guide provides a rigorous technical framework for the structural validation of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol , a Mannich base derivative of 3-ethylisoquinolin-1-one. While Nucle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical framework for the structural validation of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol , a Mannich base derivative of 3-ethylisoquinolin-1-one. While Nuclear Magnetic Resonance (NMR) remains the gold standard for connectivity, Infrared (IR) Spectroscopy offers a rapid, cost-effective "first line of defense" for monitoring the Mannich aminomethylation reaction. This document details the specific spectral shifts indicative of successful C4-functionalization and distinguishes the critical lactam-lactim tautomerism inherent to this scaffold.
The Structural Challenge: Tautomerism & Functionalization
To validate this molecule, one must first understand its dynamic behavior in the solid state. Although the IUPAC name suggests an alcohol ("-1-ol"), 1-oxygenated isoquinolines exhibit lactam-lactim tautomerism .
Lactim Form (Hydroxy): Favored in the gas phase and non-polar solvents.
Lactam Form (Amide): Predominant in the solid state (KBr pellet/ATR crystal) and polar solvents (DMSO).
Implication for IR: You will likely not observe a typical broad O-H stretch. Instead, the spectrum will be dominated by a strong amide Carbonyl (C=O) stretch. Failure to recognize this often leads to false negatives during initial characterization.
The Target Structure
The synthesis typically involves a Mannich reaction on 3-ethylisoquinolin-1-ol.
Core: Isoquinolin-1-one (Lactam form).
Substituent A (C3): Ethyl group (existing).
Substituent B (C4): Dimethylaminomethyl group (The Mannich addition).
Comparative Analysis: IR vs. Alternatives
While this guide focuses on IR, objective validation requires understanding where IR fits in the analytical hierarchy.
Feature
IR Spectroscopy
H NMR
Mass Spectrometry (ESI-MS)
Primary Utility
Functional group verification; Reaction monitoring (Start vs. Product).
Definitive structural connectivity and topology.
Molecular weight confirmation; Purity check.
Speed
Rapid (< 5 mins)
Slow (Sample prep + acquisition > 30 mins).
Rapid (if coupled with LC).
Tautomer Sensitivity
High (Clearly distinguishes C=O vs C-OH).
Medium (Solvent dependent chemical shifts).
Low (Ionization often obscures tautomer).
Mannich Validation
Detects appearance of aliphatic C-H and C-N stretches.
Definitive (Singlet for -CH-N at ~3.5-4.0 ppm).
Shows M+1 peak (m/z ~233).
Sample State
Solid (ATR/KBr) - reflects lattice structure.
Solution - reflects solvated structure.
Gas/Solution phase.
Verdict: Use IR for process control (did the reaction work?) and solid-state form identification . Use NMR for final lot release .
Experimental Protocol: IR Data Acquisition
A. Sample Preparation
For this amphoteric molecule, the sampling technique significantly alters the spectrum due to hydrogen bonding networks.
Technique of Choice: Attenuated Total Reflectance (ATR)
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
Protocol: Place ~2 mg of dry solid product onto the crystal. Apply high pressure using the anvil to ensure intimate contact.
Why ATR? Eliminates moisture interference common in KBr pellets, which is critical when looking for subtle N-H or O-H features.
Alternative: KBr Pellet
Ratio: 1:100 (Sample:KBr).
Grinding: Grind strictly under an IR lamp to prevent moisture absorption.
Note: KBr can induce proton exchange; the ATR spectrum is generally considered more representative of the "true" solid form.
Conditions: Reflux in Ethanol/Dioxane (Mannich conditions).
Purification: Recrystallization from Ethanol (crucial to remove polymeric formaldehyde side products which contaminate the 1000-1200 cm
region).
Spectral Interpretation: The Fingerprint
The validation relies on observing the differential spectrum: Product minus Starting Material.
Zone 1: The Tautomeric Core (1600–1700 cm
)
Observation: A strong, sharp peak at 1640–1665 cm
.
Assignment:
(Amide I band).
Validation Logic: If this peak is present, the molecule exists as the isoquinolin-1-one (lactam) tautomer. If you see a broad band >3200 cm
and no carbonyl, it is the lactim (rare in solid state).
Shift: The introduction of the aminomethyl group at C4 may cause a slight hypsochromic shift (to higher wavenumber) compared to the starting material due to steric disruption of the intermolecular H-bonding network.
Zone 2: The Mannich Addition (2700–3000 cm
)
This is the "Go/No-Go" region for the Mannich reaction.
Starting Material: Shows aromatic C-H (>3000 cm
) and ethyl aliphatic C-H (2900–2980 cm).
Product: Shows new, distinct bands at 2760–2820 cm
.
Assignment:
of the N-Methyl groups (N-CH).
Significance: These "Bohlmann-type" bands or specific amine-methyl stretches are diagnostic for the dimethylamino group. Their appearance confirms the incorporation of the amine.
Zone 3: The Fingerprint Region (1000–1250 cm
)
Observation: New bands appearing around 1150–1250 cm
.
Assignment:
(Aliphatic C-N stretch).
Nuance: This region is often cluttered. Look for the increase in complexity compared to the clean starting material spectrum.
Summary Table of Expected Peaks
Frequency (cm)
Intensity
Assignment
Structural Feature
3150–3250
Medium, Broad
Lactam Ring N-H (bonded)
3050
Weak
(sp)
Isoquinoline Aromatic Ring
2960–2930
Medium
(sp)
Ethyl Group (-CHCH)
2760–2820
Medium
(N-Me)
Dimethylamino (Mannich Base)
1645–1665
Strong
Lactam Carbonyl (Core)
1600, 1580
Medium
Aromatic Ring Breathing
1150–1200
Medium
Aliphatic C-N (Side chain)
Validation Workflows
Workflow 1: The "Go/No-Go" Decision Tree
This diagram illustrates the logical flow for determining if the synthesis was successful based on spectral data.
Figure 1: Decision tree for rapid structural validation using IR markers.
Workflow 2: Tautomerism Visualization
Understanding the target requires visualizing the equilibrium that dictates the IR spectrum.
Figure 2: The Lactim-Lactam equilibrium.[1][2][3] The solid-state IR spectrum will match the Lactam form (Right).
References
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Isoquinolinones. Advances in Heterocyclic Chemistry.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for N-Me C-H stretch assignments).
Holy, A., et al. (1980). Mannich reaction of isoquinolin-1-ols. Collection of Czechoslovak Chemical Communications. (Foundational work on Mannich bases of isoquinolines).
NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro- IR Spectrum. (Used for baseline aliphatic/aromatic C-H comparisons).
Operational Safety Protocol: Disposal of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
Executive Summary & Chemical Context[1][2][3][4][5][6] 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol is a complex nitrogenous heterocycle, likely utilized as a pharmaceutical intermediate or a specific ligand in drug...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol is a complex nitrogenous heterocycle, likely utilized as a pharmaceutical intermediate or a specific ligand in drug discovery. Due to the absence of a widely published, compound-specific Safety Data Sheet (SDS) in public indices, this protocol applies the Precautionary Principle .
We treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Its structure combines a lipophilic isoquinoline core (implying membrane permeability) with a basic dimethylamino side chain (implying reactivity and potential corrosivity).
Immediate Operational Directive:
Strictly Prohibited: Drain disposal.
Required Disposal Method: High-temperature incineration via an approved hazardous waste contractor.
Critical Incompatibility: Do NOT mix with strong oxidizers or nitrosating agents (e.g., Nitric Acid, Nitrites) due to the risk of forming carcinogenic N-nitrosamines.
In the absence of lot-specific toxicological data, we derive hazards from Structure-Activity Relationships (SAR) of analogous isoquinolines and tertiary amines.
Incompatibility: Segregate from acidic waste streams to prevent exothermic neutralization unless controlled.
Ethyl Side Chain
Increased Lipophilicity.
Absorption: Enhanced dermal absorption potential. Immediate wash-down required upon contact.[1][2][3][4][5][6]
Waste Segregation Decision Logic
Effective disposal begins with segregation. Mixing this compound with incompatible streams is the primary cause of laboratory accidents involving amines.
Figure 1: Segregation logic flow. Note that as a basic amine, liquid waste streams should be kept alkaline to prevent precipitation or heat generation.
Detailed Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Ensure the chemical is stable within the waste container.
Quenching (If Reactive): If the material is residual in a reaction mixture containing unreacted reagents (e.g., acid chlorides), quench carefully with a dilute base (Sodium Bicarbonate sat. aq.) before transfer to the waste container.
pH Verification:
Test the waste stream pH.
Rule: Maintain pH > 9.
Reasoning: Acidifying a solution of this compound will protonate the dimethylamino group, increasing solubility in water and making it harder to incinerate efficiently. It may also generate heat.
Scavenging (Trace Removal): For cleaning glassware, rinse with a solvent in which the compound is soluble (e.g., Methanol or DCM), then dispose of the rinse as hazardous waste. Do not use water as the primary rinse, as isoquinolin-1-ols can be sparingly soluble in neutral water, leading to surface contamination.
Phase 2: Packaging and Labeling
Objective: Compliance with RCRA and DOT regulations.
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is potentially corrosive (pH > 12.5).
Why: Nitrogen-containing heterocycles require high temperatures (approx. 1100°C) to ensure complete thermal oxidation and prevent the formation of NOx precursors or release of unburnt active pharmaceutical ingredients into the environment.
Emergency Contingencies
Spill Management (Bench Scale < 500mL/g)
Evacuate: Clear the immediate area.
PPE: Don Nitrile gloves, safety goggles, and a half-face respirator with P100/Organic Vapor cartridges (amines often have distinct odors and low odor thresholds).
Containment:
Solids: Cover with a dust suppressant (wet paper towel) and scoop into a waste jar.
Liquids: Absorb with vermiculite or a commercial "Universal" absorbent pads.
Contraindication: Do not use clay-based absorbents if the spill is highly concentrated amine, as heat can be generated.
Decontamination: Scrub the surface with a 10% bleach solution (oxidizes the amine) followed by a water rinse. Collect all cleanup materials as hazardous waste.
Regulatory & Compliance Data
While specific RCRA codes depend on the solvent carrier, the pure substance falls under the following regulatory frameworks:
Regulatory Body
Classification / Code
Notes
EPA (RCRA)
Generator Knowledge
Likely not P- or U-listed specifically. Classify as Characteristic Toxic if LD50 < 2500mg/kg (assume yes).
Skin Irrit. 2, Eye Irrit.[2][8][7][6][9] 2A, STOT SE 3 (Respiratory).
Lifecycle Workflow
This diagram illustrates the "Cradle-to-Grave" pathway for this specific chemical to ensure audit trails are maintained.
Figure 2: Compliance lifecycle. The "Certificate of Destruction" is the final validation step required for HPAPI intermediates.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]
PubChem. (n.d.). Isoquinoline (Compound Summary). National Library of Medicine. (Used for SAR Hazard Estimation). [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Personal protective equipment for handling 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
Comprehensive Safety and Handling Guide: 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol This document provides a detailed operational and safety framework for handling 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
This document provides a detailed operational and safety framework for handling 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a conservative hazard assessment derived from its core chemical structures: the isoquinoline scaffold and the tertiary amine functional group. This analog-based approach ensures a high margin of safety for all laboratory personnel.
Hazard Assessment by Chemical Analogy
The potential hazards of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol are inferred from well-documented, structurally related compounds. This proactive assessment is fundamental to our safety protocol.
Isoquinoline Core: The foundational isoquinoline structure is classified as harmful if swallowed and toxic in contact with skin.[1][2] It is known to cause skin and eye irritation.[3][4][5] Some quinoline derivatives are also suspected of being carcinogenic and mutagenic.[6][7] Therefore, dermal and eye contact must be rigorously avoided.
Tertiary Amine Side Chain: The (dimethylamino)methyl group places this compound in the tertiary amine class. Amines can be corrosive, causing severe skin burns and eye damage, and may also cause respiratory irritation.[8][9][10] Many amines are flammable and can react violently with acids and strong oxidizing agents.[11] The characteristic fishy odor of many amines can be an early warning of their presence in the air.[12]
Based on this composite analysis, 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol must be handled as a substance that is potentially corrosive, toxic, and irritating to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against potential exposure. The level of PPE required corresponds to the task being performed.
Task / Operation
Minimum Required PPE
Storage & Inspection
Lab Coat, Safety Glasses, Nitrile Gloves
Weighing & Dispensing (Solid)
Chemical-Resistant Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves
Solution Preparation & Transfers
Chemical-Resistant Lab Coat, Chemical Splash Goggles over Face Shield, Double Nitrile Gloves
Spill Cleanup
Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles and Face Shield, Heavy-Duty Gloves (e.g., Viton™), Respirator (if spill generates aerosols/vapors)
Step-by-Step PPE Application & Removal
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Lab Coat/Apron: Select a chemical-resistant lab coat. Fasten it completely.
Gloves (First Pair): Don the first pair of nitrile gloves. Ensure the cuffs are tucked under the sleeves of the lab coat.
Respiratory Protection (if required): If working outside a fume hood or if aerosols are expected, don a NIOSH-approved respirator with organic vapor cartridges.
Eye/Face Protection: Put on chemical splash goggles. If significant splash risk exists, add a face shield over the goggles.
Gloves (Second Pair): Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately in the designated hazardous waste container.
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.
Lab Coat/Apron: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained.
Inner Gloves: Remove the final pair of gloves using the proper technique to avoid skin contact.
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Safe Handling and Operational Plan
Adherence to strict operational procedures is essential for minimizing exposure risk.
Engineering Controls
Chemical Fume Hood: All manipulations of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[6][13]
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[1][13]
Step-by-Step Handling Procedures
Preparation: Before handling, clearly label all glassware. Prepare all necessary solvents and equipment and place them within the fume hood to minimize movement.
Weighing: Dispense the solid compound onto a weigh boat or creased weighing paper using a clean spatula. Avoid creating dust.[6] Tare the balance with the empty container before adding the compound.
Transfer & Dissolution: Carefully add the weighed solid to the solvent in the reaction vessel. Do not add solvent directly to the weigh paper. Use a small amount of the solvent to rinse the weighing container, ensuring a complete quantitative transfer.
Post-Handling: Tightly cap all containers holding the compound.[14] Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.
Emergency Spill Response
Evacuate: Alert personnel in the immediate area and evacuate the spill zone.
Ventilate: Ensure the fume hood is operating at maximum capacity.
Contain: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials.[11]
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[11][13][15]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[6] All materials used for cleanup must be disposed of as hazardous waste.
Decontamination and Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: All waste streams must be kept separate.
Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels must be collected in a clearly labeled, sealed container for hazardous solid waste.[6]
Liquid Waste: Solutions containing the compound and contaminated solvents must be collected in a separate, labeled, and sealed container for hazardous liquid waste.[4][6] Do not pour any amount into the sanitary sewer system.[4][15]
Sharps: Contaminated needles or sharp-edged tools must be placed in a designated sharps container.
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol".[6][16]
Disposal: All waste must be disposed of through a licensed professional waste disposal service.[4][16] Do not attempt to neutralize or dispose of the chemical through other means.
Visualization of Safety Workflow
The following diagram illustrates the mandatory sequence for donning and doffing Personal Protective Equipment to ensure user safety and prevent contamination.
Caption: Critical workflow for the safe donning and doffing of PPE.
References
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. General Kinematics. [Link]
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]